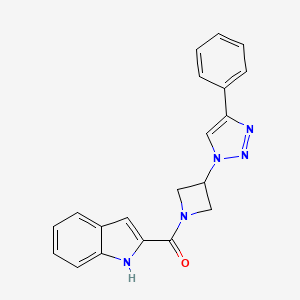
(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole is a significant heterocyclic system in natural products and drugs . It’s found in proteins in the form of amino acids, such as tryptophan . Triazole is another important heterocyclic compound that shows a broad range of chemical and biological properties . Azetidine is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms.
Synthesis Analysis
Indole derivatives have been synthesized for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, triazole derivatives have been synthesized and evaluated for their biological activities .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Indole undergoes electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . Triazole derivatives have been synthesized through various reactions .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . Imidazole, a similar compound to triazole, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Novel Compound Synthesis and Characterization
Research in synthetic organic chemistry often involves the synthesis of novel compounds with potential biological activities. For example, studies have focused on the synthesis and characterization of various indole and triazole derivatives, which are structurally related to the compound . These studies aim to explore the chemical properties and potential biological activities of new synthetic molecules.
- The synthesis, characterization, and crystal structure analysis of new 1,2,4-triazole and triazolidin derivatives provide insights into the molecular architecture and potential reactivity of such compounds. These studies contribute to the understanding of how structural variations can influence the physical and chemical properties of organic molecules (Abosadiya et al., 2018).
Biological Activities and Applications
Another area of interest is the investigation of the biological activities of synthesized compounds. Indole and triazole derivatives, for instance, have been studied for their antimicrobial and antifungal properties, which highlights the potential of such compounds in pharmaceutical applications.
- Novel indole-based 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial and antifungal activities. These studies aim to identify new therapeutic agents based on the structural motifs of indole and oxadiazole, which could lead to the development of new drugs for treating infectious diseases (Nagarapu & Pingili, 2014).
Mécanisme D'action
Target of Action
The compound, also known as “(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-indol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGIYMGEUHALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

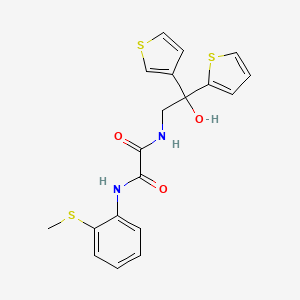
![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)


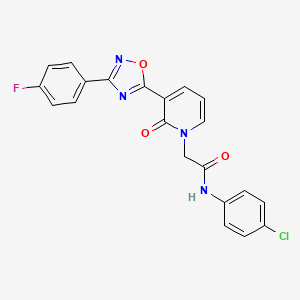
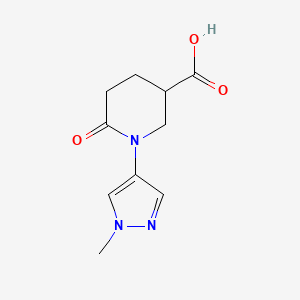
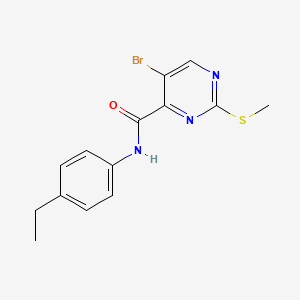
![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2880202.png)
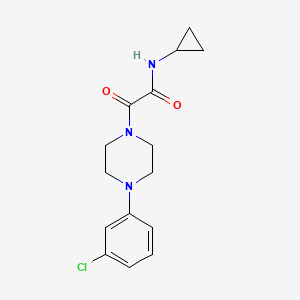
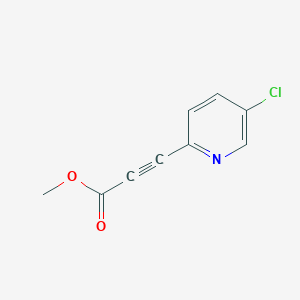
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)
![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)